7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine
Overview
Description
7-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 1008112-03-5 . Its molecular weight is 266.91 .
Molecular Structure Analysis
The InChI key for this compound is BAWWEBPYOBYGPY-UHFFFAOYSA-N . This key can be used to identify the compound in various chemical databases.Physical And Chemical Properties Analysis
The density of this compound is predicted to be 2.16±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Biological Evaluation
- Pyrrolo[2,1-f][1,2,4]triazine C-nucleosides have been synthesized with structural variations, demonstrating potent cytotoxic activity against various cancer cell lines (Li et al., 2018).
Synthetic Methodology
- A novel methodology for synthesizing Pyrrolo[2,1-f][1,2,4]triazine, crucial in remdesivir production, has been developed, highlighting process safety and scalability (Roy et al., 2021).
Radiosynthesis for PET Imaging
- The radiosynthesis of a specific IGF-1R inhibitor, utilizing 7-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine, shows promise as a PET tracer for monitoring IGF-1R in various cancers (Majo et al., 2013).
Chemical Reactivity and Synthesis
- Research on the chemical reactivity and synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives provides insights into their potential pharmaceutical applications (Quintela et al., 1996).
Kinase Inhibitors for Cancer Therapy
- Derivatives of pyrrolo[2,1-f][1,2,4]triazine have been explored as kinase inhibitors, showing efficacy in preclinical models of various cancers (Borzilleri et al., 2005; Bhide et al., 2006) (Bhide et al., 2006).
Versatility in Drug Discovery
- The pyrrolo[2,1-f][1,2,4]triazine scaffold has been recognized for its versatility in drug discovery, especially as a kinase inhibitor and in C-nucleoside development (Ott & Favor, 2017).
Antimicrobial and Antitumor Agents
- Fused 1,2,4-triazine derivatives, synthesized from this compound, have been studied for potential antimicrobial and antitumor activities (El-Moneim et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 7-Bromo-2,4-dichloropyrrolo[2,1-F][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways. These include pathways involved in cell growth and differentiation . The disruption of these pathways can lead to downstream effects such as the inhibition of cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of kinase activity and the disruption of cellular processes regulated by these kinases . This can lead to effects such as the inhibition of cell proliferation .
properties
IUPAC Name |
7-bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-4-2-1-3-5(8)10-6(9)11-12(3)4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWWEBPYOBYGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NN2C(=C1)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.